Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
CAS No.: 629662-20-0
Cat. No.: VC3961856
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 629662-20-0 |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | ethyl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O2/c1-4-21-16(20)12-9-18-10-17(2,3)14-11-7-5-6-8-13(11)19-15(12)14/h5-9,18-19H,4,10H2,1-3H3 |
| Standard InChI Key | QGICDOSNYPJQFR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C |
| Canonical SMILES | CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituents
The compound’s architecture combines a seven-membered azepine ring fused to an indole system at the [4,5-b] position. The 1,2,3,6-tetrahydro designation indicates partial unsaturation within the azepine ring, while the 1,1-dimethyl substitution introduces steric bulk at the bridgehead position. The ethyl ester group at C5 enhances solubility and serves as a common prodrug strategy for carboxylic acid functionalities .
Key structural identifiers:
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IUPAC Name: Ethyl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate
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SMILES: CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C
Spectroscopic and Computational Data
PubChem provides computed physicochemical properties critical for drug discovery:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 284.35 g/mol | PubChem 2.1 |
| XLogP3-AA | 3.4 | XLogP3 3.0 |
| Topological PSA | 54.1 Ų | Cactvs 3.4.6.11 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.6.11 |
| Rotatable Bonds | 3 | Cactvs 3.4.6.11 |
The moderate lipophilicity (XLogP3 = 3.4) suggests favorable membrane permeability, while the polar surface area (54.1 Ų) aligns with potential blood-brain barrier penetration .
Synthetic Approaches and Methodological Innovations
Retrosynthetic Analysis
The azepino[4,5-b]indole core can be constructed via Pictet–Spengler-type cyclizations or transition metal-catalyzed C–H functionalization. A 2024 study demonstrated that 2-alkyl tryptamines undergo C–H activation with aldehydes to form seven-membered azepinoindoles, bypassing traditional prefunctionalization steps . While this method was applied to ngouniensine synthesis, analogous strategies could feasibly yield the target compound by selecting appropriate aldehydes and esterification reagents.
Proposed Synthetic Route
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Tryptamine Derivative Preparation: 2-Methyltryptamine serves as the starting material.
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C–H Functionalization: Reaction with formaldehyde under oxidative conditions induces azepine ring formation.
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Esterification: Carboxylic acid at C5 is converted to the ethyl ester using ethanol under acidic catalysis.
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Dimethylation: Quaternary carbon methylation via alkyl halide or dimethyl sulfate .
Critical Reaction Parameters:
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Solvents: Dichloroethane or DMF at elevated temperatures (80–120°C).
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Yields: Comparable azepinoindole syntheses report 45–65% yields .
Physicochemical and Pharmacokinetic Profiling
Stability and Solubility
The ethyl ester group mitigates the polarity of the carboxylic acid, enhancing lipid solubility. Predicted aqueous solubility (LogS = -4.2) and moderate plasma protein binding (~85%) suggest suitability for oral administration .
Metabolic Considerations
Esterases likely hydrolyze the ethyl ester in vivo to the free carboxylic acid, a common metabolic pathway for prodrugs. The dimethyl group may retard oxidative metabolism at the bridgehead position, extending half-life .
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